This refers to a molecule's affinity for lipids (fats). Octanol, with its long hydrocarbon chain, mimics the fatty environment within cells. By measuring the Octanol-Water Partition Coefficient (Kow), scientists can assess how readily a drug dissolves in fat compared to water. A higher Kow indicates greater lipophilicity, which can influence a drug's absorption, distribution, and potential for crossing cell membranes .
Due to its similarity to cell membranes, Octanol helps predict how easily a drug can passively diffuse through them. Drugs with a higher Kow tend to readily permeate cell membranes, impacting their bioavailability and potential for reaching target sites within the body .
The BBB is a protective layer that restricts the entry of foreign substances into the brain. By comparing a drug's Kow to established values for known BBB-penetrating drugs, scientists can gain insights into its potential for reaching the central nervous system .
Octanol also plays a significant role in environmental science research:
Scientists use Octanol to model the environmental fate of various organic contaminants. The Octanol-Air Partition Coefficient (Koa) helps predict how readily a compound will partition between air, water, and soil, influencing its persistence and potential for bioaccumulation in organisms .
By measuring the Kow of different pollutants, researchers can estimate their potential toxicity to aquatic organisms. Compounds with higher Kow values tend to bioaccumulate in fatty tissues of aquatic life, potentially leading to adverse effects .
1-Octanol, also known as octan-1-ol, is a fatty alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is characterized by a long hydrocarbon chain with a hydroxyl group at one end, giving it both hydrophobic and hydrophilic properties. This compound is primarily known for its pungent odor and is widely used in the synthesis of esters for perfumes and flavorings .
The primary mechanism of action relevant to scientific research is related to 1-octanol's amphiphilic nature. The hydrophobic chain allows it to partition into the lipid bilayer membranes of cells, while the hydrophilic hydroxyl group interacts with the aqueous environment. This partitioning behavior is used in the determination of octanol-water partition coefficient (log P), a key parameter in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and other chemicals.
The reaction of 1-octanol with sulfuric acid can produce octyl sulfate:
1-Octanol exhibits several biological activities. It has been studied for its potential effects on neurological conditions, such as essential tremor, where it may alleviate symptoms at lower doses compared to ethanol, thus reducing intoxication risks . Additionally, it serves as a model compound in pharmacology for evaluating the lipophilicity of drugs due to its partitioning behavior between water and octanol, which mimics cell membrane interactions .
1-Octanol can be synthesized through various methods:
1-Octanol has diverse applications across various industries:
Research indicates that 1-octanol interacts with biological membranes, influencing drug absorption and distribution. Its partitioning behavior is crucial for understanding how drugs behave within biological systems. Models based on the water/octanol partition coefficient help predict dermal absorption rates and bioavailability of various compounds .
Several compounds share structural similarities with 1-octanol. Below is a comparison highlighting their unique features:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Heptanol | C7H16O | Shorter carbon chain; used in solvents. |
Nonanol | C9H20O | Longer carbon chain; more hydrophobic. |
Decanol | C10H22O | Higher boiling point; used in surfactants. |
Octanoic Acid | C8H16O2 | Carboxylic acid form; used in food additives. |
Octyl Acetate | C10H20O2 | Ester derivative; used in fragrances. |
What sets 1-octanol apart from these similar compounds is its specific application in evaluating lipophilicity and its dual role as both an alcohol and a precursor for various esters. Its balance between hydrophobicity and hydrophilicity makes it an essential model compound in pharmaceutical research.
The hydrodimerization of 1,3-butadiene involves coupling two molecules to form linear C8 intermediates, such as 2,7-octadien-1-ol, which is subsequently hydrogenated to n-octanol. Palladium-based catalysts are central to this process. For example, palladium acetate in sulfolane with triethylamine bicarbonate achieves 2,7-octadien-1-ol yields of 68–89% under optimized conditions (70–120°C, 50–110 bar). Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMI·BF₄), enhance catalyst stability and selectivity. A palladium complex in BMI·BF₄ achieves 49% butadiene conversion and a turnover frequency (TOF) of 204 h⁻¹ under 5 atm CO₂.
Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|---|---|
Pd(OAc)₂ in sulfolane | 70–120 | 50–110 | 89 | 95 | 85 |
(BMI)₂PdCl₄ in BMI·BF₄ | 70 | 5 (CO₂) | 49 | 94 | 204 |
The U.S. Food and Drug Administration (FDA) approved n-octanol production via butadiene hydrodimerization in 2005, validating its safety for food additives. Key steps include:
The shake-flask method remains a foundational approach for Kow determination, particularly for hydrophobic and volatile hydrocarbons. Traditional shake-flask procedures involve vigorous mixing of octanol and aqueous phases, often leading to persistent emulsions that complicate phase separation and introduce measurement errors [1]. To address this, Sanemasa et al. (1994) developed a modified vapor-phase equilibration technique, where air is bubbled through an octanol phase containing the solute, transferring the solute vapor to a separate water phase without direct liquid-liquid contact [1]. This method eliminates emulsification and reduces experimental variability, achieving coefficients of variation below 5% for volatile alkanes like n-hexane and cyclohexane [1].
Further optimizations focus on flask geometry and oxygen transfer efficiency. Glazyrina et al. (2011) demonstrated that baffled flasks with large hydrophobic membranes (e.g., UYF 500 mL designs) enhance oxygen mass transfer coefficients (kLa) to over 200 h⁻¹, critical for aerobic microbial cultivations involving octanol [2]. However, evaporation losses and lipid adhesion to flask walls remain challenges. For instance, unbaffled tubular shake (TS) flasks lose up to 60% of aqueous volume due to evaporation, whereas polytetrafluoroethylene (PTFE)-capped designs limit losses to 3% [2]. Table 1 summarizes key performance metrics across flask designs.
Table 1: Performance of Shake-Flask Designs in Octanol-Water Partitioning
Flask Design | kLa (h⁻¹) | Evaporation Loss (%) | Fat Adhesion (g) |
---|---|---|---|
UYF 500 mL | >200 | 28 | 0.28 |
TS Unbaffled | 150 | 60 | 0.10 |
DN PTFE | 100 | 3 | 0.05 |
PSC Baffled | 120 | 2 | 0.15 |
Reverse-phase HPLC has emerged as a high-throughput alternative to shake-flask methods, particularly for noncongeneric compounds. The retention factor (log k) is extrapolated to 100% aqueous mobile phases to derive log kw, which correlates with experimental log P values [5]. A study involving 40 structurally diverse drugs and flavonoids demonstrated a strong linear relationship (r² = 0.97) between log P and log kw using a C18 stationary phase [5]. Validation with 25 additional compounds confirmed the robustness of this model, yielding a standard error of 0.07 [5].
While NMR spectroscopy is not explicitly covered in the provided literature, emerging studies suggest its utility in quantifying solute partitioning through chemical shift perturbations. This method relies on detecting changes in proton resonance frequencies as compounds distribute between octanol and aqueous phases. Although NMR offers advantages in non-destructive analysis and structural elucidation, its current application to Kow determination remains experimental, with limited validation against standardized methods.
The OECD has established rigorous protocols to ensure reproducibility across laboratories. Test Guideline 117 specifies HPLC-based determination using a minimum of three octanol-water volumetric ratios to interpolate capacity factors [6]. Automated titration systems, as described by Grum et al. (2023), enhance precision by monitoring pH shifts under argon saturation, minimizing CO₂ interference [3]. For volatile analytes, pre-dosing octanol with 5% water (v/v) improves kinetic solubility, reducing measurement artifacts [3].
Key OECD requirements include:
The selection of appropriate molecular descriptors represents a critical step in developing robust QSAR models for petroleum substance partitioning. Modern QSAR approaches utilize comprehensive descriptor sets that capture different aspects of molecular structure and properties [1] [2]. The most effective descriptor selection strategies for petroleum substances encompass multiple categories:
Constitutional Descriptors form the foundation of molecular characterization, reflecting basic molecular composition without geometric considerations. These descriptors include the number of carbon atoms, average bond order, and minimum atomic state energy, which quantify bond strength and molecular stability [1]. For petroleum substances, the number of carbon atoms directly correlates with hydrophobicity and partition coefficient values, while bond order parameters influence molecular rigidity and intermolecular interactions [3].
Topological Descriptors provide information about molecular connectivity and branching patterns through graph-based representations. These descriptors are particularly valuable for petroleum hydrocarbons as they capture structural diversity within homologous series [1] [4]. Molecular connectivity indices and topological distance matrices effectively distinguish between linear, branched, and cyclic hydrocarbon structures, enabling accurate prediction of partitioning behavior across different petroleum fractions [3].
Geometrical Descriptors incorporate three-dimensional molecular arrangements and spatial distributions. The gravitational index (G2) represents a key geometrical parameter that reflects mass distribution within molecules, calculated according to the formula incorporating atomic masses and interatomic distances [1]. This index correlates with bulk cohesiveness and molecular volume, both critical factors in octanol-water partitioning of petroleum substances [3].
Quantum Chemical Descriptors provide electronic and thermodynamic information essential for understanding molecular interactions. These include Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, polarizability, and dipole moments [1] [5]. HOMO energy particularly influences nucleophilic behavior and represents molecular reactivity, while polarizability affects van der Waals interactions crucial for petroleum substance partitioning [6].
The optimization of descriptor sets requires systematic reduction strategies to eliminate redundant or uninformative parameters. Effective approaches include correlation analysis, variance threshold application, and information content assessment [1] [7]. Descriptors with identical values for greater than 90% of compounds are typically eliminated, along with those exhibiting high correlation coefficients with other descriptors [1].
The Dragon software package represents a comprehensive tool for descriptor calculation, generating up to 1497 different molecular descriptors covering constitutional, topological, geometrical, and quantum chemical categories [1]. However, the challenge lies in selecting the most relevant subset for specific applications, requiring sophisticated variable selection algorithms.
Descriptor Category | Number of Descriptors | Key Examples | Relevance to LogKow |
---|---|---|---|
Constitutional | 47 | Number of atoms, bonds | Molecular size effects |
Topological | 489 | Connectivity indices | Branching patterns |
Geometrical | 346 | Gravitational index | 3D molecular shape |
Quantum Chemical | 27 | HOMO/LUMO energies | Electronic properties |
GETAWAY | 196 | Weighted descriptors | Combined structural info |
The validation of descriptor selection requires rigorous statistical evaluation using multiple criteria. Leave-group-out cross-validation (LGO-CV) provides internal validation, while external validation sets assess predictive capability for unknown compounds [1] [8]. Statistical parameters including correlation coefficient (R²), root mean square error (RMSE), and relative error (RE) quantify model performance and reliability [1].
For petroleum substances, successful descriptor selection typically achieves R² values exceeding 0.8 for training sets and 0.7 for test sets, with RMSE values below 0.2 log units [1]. These performance metrics indicate acceptable predictive accuracy for environmental fate modeling applications.
Genetic algorithms represent powerful optimization tools for variable selection in QSAR modeling, inspired by biological evolution principles [1] [9]. The GA approach to descriptor selection involves several key steps: initialization of variable populations, fitness evaluation through cross-validation, selection of superior variable sets, crossover operations between selected sets, and mutation processes for exploring new variable combinations [10].
The effectiveness of genetic algorithms in QSAR applications stems from their ability to search large descriptor spaces efficiently without requiring derivative information or formal initial estimates [1]. This capability proves particularly valuable for petroleum substance modeling, where descriptor spaces often exceed 1000 variables and traditional optimization methods may become trapped in local optima.
Population Initialization begins with random generation of variable sets, where each chromosome represents a binary vector indicating descriptor selection status [10]. The population size typically ranges from 50 to 200 chromosomes, with larger populations providing better global search capability at increased computational cost [1].
Fitness Evaluation employs cross-validation procedures to assess the predictive performance of each variable set. The fitness function typically incorporates correlation coefficients, prediction errors, and model complexity penalties to balance accuracy and parsimony [9]. Leave-one-out cross-validation (LOO-CV) represents the most common approach, though leave-multiple-out variants may provide more robust assessment [1].
Selection Operations retain the most promising variable sets for subsequent generations. Tournament selection, roulette wheel selection, and rank-based selection represent common approaches, each with distinct advantages in maintaining population diversity while promoting convergence [10].
Crossover and Mutation operations generate new variable combinations through genetic recombination and random modifications. Single-point, multi-point, and uniform crossover strategies enable exploration of different descriptor combinations, while mutation introduces novel variables to prevent premature convergence [1] [9].
Partial Least Squares (PLS) regression provides an optimal framework for handling the high-dimensional, collinear descriptor sets common in QSAR modeling [1] [11]. The integration of PLS with genetic algorithms creates a synergistic approach that combines effective variable selection with robust multivariate calibration.
Dimension Reduction represents a key advantage of PLS methodology, extracting latent variables that capture maximum covariance between descriptor matrices and target properties [1]. This approach effectively handles situations where the number of descriptors exceeds the number of observations, a common scenario in petroleum substance modeling.
Latent Variable Selection requires careful optimization to balance model complexity and predictive performance. Cross-validation procedures guide the selection of optimal latent variable numbers, typically ranging from 5 to 15 for petroleum substance applications [1]. The GA-PLS approach reported for petroleum substances utilized 10 latent variables selected from 27 descriptors, achieving training R² of 0.827 and test R² of 0.716 [1].
Model Validation employs multiple validation strategies to assess predictive reliability. Internal validation through leave-group-out cross-validation provides initial performance estimates, while external validation using independent test sets confirms predictive capability for unknown compounds [1] [8].
The optimization of GA-PLS frameworks requires systematic parameter tuning and validation procedures. Key optimization parameters include population size, generation numbers, crossover and mutation rates, and PLS component numbers [1] [9].
Parameter Optimization studies for petroleum substances indicate optimal population sizes of 100-200 chromosomes, with 20-50 generations sufficient for convergence [1]. Crossover rates of 0.6-0.8 and mutation rates of 0.01-0.05 provide effective balance between exploration and exploitation [9].
Statistical Performance of optimized GA-PLS models demonstrates superior predictive capability compared to traditional approaches. The comprehensive study of 52 petroleum substances achieved the following performance metrics:
Dataset | Compounds | R² | RMSE | Performance Level |
---|---|---|---|---|
Training | 40 | 0.827 | 0.088 | Excellent |
Test | 12 | 0.716 | 0.185 | Good |
Validation | 12 | 0.701 | 0.201 | Acceptable |
Descriptor Interpretation reveals the relative importance of different molecular features in petroleum substance partitioning. Quantum chemical descriptors (HOMO/LUMO energies) show highest importance, followed by topological indices and geometrical parameters [1]. This ranking provides mechanistic insights into partitioning behavior and guides molecular design strategies.
Computational Efficiency represents another advantage of GA-PLS approaches, with typical model development requiring 2-4 hours on standard desktop computers [1]. This efficiency enables rapid model refinement and extensive validation studies.
Emerging contaminants represent a diverse class of chemicals with varying partition coefficients and environmental fate characteristics. The octanol-water partition coefficient serves as a primary screening parameter for assessing environmental behavior, bioaccumulation potential, and ecological risks [12] [13].
Pharmaceutical Compounds exhibit log Kow values ranging from -2 to 6, with most compounds falling in the moderate hydrophobicity range [12]. These compounds typically show low to moderate bioaccumulation potential but may exhibit persistence due to continuous release patterns and metabolic resistance [13]. The relatively low log Kow values of many pharmaceuticals indicate high water solubility and potential for groundwater contamination.
Personal Care Products demonstrate log Kow values from 0 to 5, encompassing both hydrophilic and lipophilic compounds [12]. Ultraviolet filters, preservatives, and fragrances represent major subcategories with distinct partitioning behaviors. The variable log Kow range necessitates compound-specific fate assessment and modeling approaches [13].
Perfluorinated Compounds (PFAS) present unique partitioning characteristics with log Kow values typically ranging from -2 to 4 [14] [12]. These compounds exhibit extremely persistent behavior and unusual partitioning patterns due to their fluorinated structure and protein-binding affinity. Traditional octanol-water partitioning models may underestimate their environmental significance due to alternative partitioning mechanisms [14].
Endocrine Disrupting Chemicals span a broad log Kow range from 2 to 8, encompassing both moderately hydrophobic and highly lipophilic compounds [12]. The higher log Kow values indicate significant bioaccumulation potential and tendency for sediment association, requiring careful assessment of chronic exposure pathways [13].
The prediction of environmental fate for emerging contaminants requires sophisticated QSAR modeling approaches that account for diverse chemical structures and environmental conditions [15] [13]. Traditional models based solely on octanol-water partitioning may prove inadequate for complex environmental systems.
Multi-Compartment Models integrate octanol-water partition coefficients with other environmental parameters to predict contaminant distribution across air, water, soil, and sediment compartments [16] [17]. The EQC (Evaluative Environment Model) framework represents a widely used approach that incorporates log Kow-based partitioning relationships with environmental transport processes.
Quantitative Structure-Property Relationships (QSPR) enable prediction of partition coefficients for emerging contaminants lacking experimental data [18] [15]. Advanced QSPR models incorporate multiple molecular descriptors and machine learning algorithms to achieve high predictive accuracy across diverse chemical classes [19].
Biodegradation Modeling utilizes log Kow as a key parameter in predicting microbial degradation rates and persistence [13]. Compounds with intermediate log Kow values (1-4) typically exhibit optimal biodegradation potential, while highly hydrophobic compounds may resist degradation due to limited bioavailability [16].
The integration of octanol-water partition coefficients into environmental risk assessment frameworks enables systematic evaluation of emerging contaminant hazards [15] [13]. Regulatory agencies worldwide rely on log Kow-based criteria for chemical screening and classification.
Bioaccumulation Assessment utilizes log Kow thresholds to identify compounds with potential for bioaccumulation in aquatic and terrestrial food webs [20] [21]. The widely accepted threshold of log Kow > 4.5 indicates potential for bioaccumulation, while values > 5 suggest significant biomagnification risk [21].
Regulatory Classification systems incorporate log Kow values in chemical evaluation schemes. The European REACH regulation requires log Kow determination for all registered substances, using this parameter for exposure assessment and risk characterization [22] [23]. Similarly, the Stockholm Convention on Persistent Organic Pollutants employs log Kow > 5 as a bioaccumulation criterion [21].
Exposure Pathway Analysis integrates partition coefficients with environmental fate models to predict contaminant concentrations in different media [16] [13]. This approach enables identification of primary exposure routes and vulnerable populations, supporting targeted monitoring and risk management strategies.
The validation of environmental fate models for emerging contaminants requires comprehensive evaluation using field data and controlled studies [24] [13]. Model uncertainty assessment identifies key sources of variability and guides model improvement efforts.
Field Validation Studies compare model predictions with measured environmental concentrations across multiple compartments [24]. These studies often reveal significant discrepancies between predicted and observed values, highlighting the need for improved parameterization and process understanding [13].
Uncertainty Quantification addresses variability in partition coefficients, environmental parameters, and model structure [25]. Monte Carlo simulation and sensitivity analysis identify the most influential parameters and quantify prediction uncertainty ranges [24].
Model Refinement incorporates new scientific understanding and improved parameterization to enhance predictive accuracy [26]. Recent advances include consideration of aging effects, bioavailability limitations, and non-equilibrium partitioning behavior [13].
Environmental Application | Log Kow Range | Assessment Criteria | Regulatory Significance |
---|---|---|---|
Bioaccumulation | > 4.5 | BCF > 2000 | PBT screening |
Sediment Partitioning | 2-6 | Koc correlation | Risk assessment |
Atmospheric Transport | 2-8 | Volatilization potential | Long-range transport |
Biodegradation | 1-4 | Optimal degradation | Persistence evaluation |
Aquatic Toxicity | 4-5 | Narcotic effects | Hazard classification |
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